molecular formula C28H20N4O6 B11452711 ethyl 6-(1-benzofuran-2-carbonylimino)-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(1-benzofuran-2-carbonylimino)-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11452711
M. Wt: 508.5 g/mol
InChI Key: MYPSYQWJRAZFCT-UHFFFAOYSA-N
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Description

Ethyl 6-(1-benzofuran-2-carbonylimino)-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound featuring a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(1-benzofuran-2-carbonylimino)-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of Benzofuran Intermediate: The synthesis begins with the preparation of a benzofuran intermediate through cyclization reactions involving phenol derivatives and acyl chlorides.

    Incorporation of Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction, using furan and an appropriate acylating agent.

    Triazatricyclo Formation: The triazatricyclo core is constructed through a series of condensation reactions involving hydrazine derivatives and carbonyl compounds.

    Final Coupling: The final step involves coupling the benzofuran and triazatricyclo intermediates under specific conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(1-benzofuran-2-carbonylimino)-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure suggests potential activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 6-(1-benzofuran-2-carbonylimino)-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-phenylbenzofuran share structural similarities but lack the triazatricyclo core.

    Furan Derivatives: Compounds such as furfural contain the furan ring but differ significantly in overall structure.

    Triazatricyclo Compounds: Similar triazatricyclo compounds may include different substituents, altering their properties and applications.

Uniqueness

Ethyl 6-(1-benzofuran-2-carbonylimino)-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its combination of benzofuran, furan, and triazatricyclo moieties

Properties

Molecular Formula

C28H20N4O6

Molecular Weight

508.5 g/mol

IUPAC Name

ethyl 6-(1-benzofuran-2-carbonylimino)-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C28H20N4O6/c1-2-36-28(35)20-15-19-24(29-23-11-5-6-12-31(23)27(19)34)32(16-18-9-7-13-37-18)25(20)30-26(33)22-14-17-8-3-4-10-21(17)38-22/h3-15H,2,16H2,1H3

InChI Key

MYPSYQWJRAZFCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC5=CC=CC=C5O4)CC6=CC=CO6

Origin of Product

United States

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